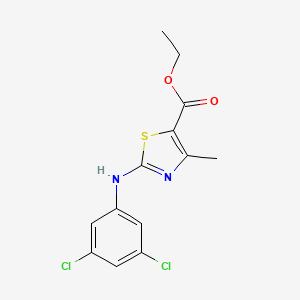

Ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of dichloroaniline, specifically 3,5-dichloroaniline . Dichloroanilines are chemical compounds which consist of an aniline ring substituted with two chlorine atoms . They are used in the production of dyes and herbicides .

Synthesis Analysis

While specific synthesis methods for your compound are not available, 3,5-dichloroaniline, a component of your compound, can be prepared from 4-chloro-2-nitrotoluene through a series of reactions including chlorination, oxidation, and reduction .Molecular Structure Analysis

The molecular structure of 3,5-dichloroaniline, a component of your compound, is provided by several sources . It has a molecular formula of C6H5Cl2N .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-dichloroaniline, a component of your compound, are provided by several sources . It has a molecular weight of 162.017 Da .Wissenschaftliche Forschungsanwendungen

Synthetic Modifications and Characterizations

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related derivative, has been extensively modified and synthesized using readily available materials. These modifications have led to the development of new compounds with potential antimicrobial activities. The synthesized derivatives were confirmed through various spectral techniques, including IR, 1H NMR, 13C NMR, and mass spectroscopy. These compounds exhibited significant activity against strains of bacteria and fungi, showcasing the versatility of thiazole derivatives in antimicrobial research (Desai, Bhatt, & Joshi, 2019).

Molecular Structure and Chemical Behavior

The molecular structure and chemical behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate were characterized using spectroscopic methods and X-ray diffraction. These studies provide valuable insights into the compound's properties, including its molecular geometry, vibrational assignments, and chemical shifts. Theoretical calculations using density functional theory (DFT) supported these findings, indicating a close agreement between theoretical and experimental data. This detailed understanding of the compound's structure and behavior is crucial for further applications in material science and molecular engineering (Haroon et al., 2018).

Antimicrobial and Anticancer Applications

Further modifications of thiazole derivatives have led to the synthesis of compounds with notable antimicrobial and anticancer activities. For example, novel thiazolo[4,5-d] pyrimidines synthesized from ethyl 4-amino-2,3-dihydro-3-methyl-2-thio-xothiazole-5-carboxylate demonstrated significant inhibitory effects against Gram-positive bacteria and yeasts. These findings underscore the potential of thiazole derivatives in developing new antimicrobial agents (Balkan, Urgun, & Özalp, 2001).

Additionally, compounds synthesized from ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed potent anticancer activity against the colon HCT-116 human cancer cell line. This research highlights the therapeutic potential of thiazole derivatives in cancer treatment, opening new avenues for drug development (Abdel-Motaal, Alanzy, & Asem, 2020).

Eigenschaften

IUPAC Name |

ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2S/c1-3-19-12(18)11-7(2)16-13(20-11)17-10-5-8(14)4-9(15)6-10/h4-6H,3H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGZDQMVTSWSLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2=CC(=CC(=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride](/img/structure/B2994814.png)

![{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B2994817.png)

![[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride](/img/no-structure.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2994826.png)

![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine](/img/structure/B2994828.png)

![ethyl 1-[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidine-7-carboxylate](/img/structure/B2994829.png)

![2-(propylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2994830.png)